molecular formula C20H17ClFN5O3S B2912942 N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-17-6

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2912942
CAS No.: 872597-17-6
M. Wt: 461.9
InChI Key: CJZCLSXTPCKWSI-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a high-purity, complex small molecule designed for biochemical research. This compound features a multi-substituted dihydropyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a 4-fluorobenzamide moiety and a 2-chlorobenzyl group linked via a thioether chain, creating a unique three-dimensional architecture that may be of significant interest for investigating molecular recognition and protein-ligand interactions . Researchers can utilize this compound as a key intermediate in synthetic chemistry projects or as a candidate for biological screening against various enzyme families, particularly those known to interact with pyrimidine-based structures such as kinase and phosphatase targets . The presence of both hydrogen bond donor and acceptor groups, along with the hydrophobic elements provided by the fluorinated and chlorinated aromatic systems, suggests potential for cell permeability studies and structure-activity relationship (SAR) investigations in drug discovery programs . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use applications. Researchers should handle this material appropriately in accordance with laboratory safety protocols for chemical substances.

Properties

IUPAC Name

N-[4-amino-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c21-14-4-2-1-3-12(14)9-24-15(28)10-31-20-26-17(23)16(19(30)27-20)25-18(29)11-5-7-13(22)8-6-11/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZCLSXTPCKWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the amino, thio, and fluorobenzamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase 4 (PDE4), which is involved in inflammatory processes . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, its unique structure makes it a valuable tool for studying molecular interactions and pathways in various biological systems.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on PDE4 is achieved by binding to the active site of the enzyme, thereby preventing the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses . This inhibition leads to a decrease in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural homology with several pyrimidinone derivatives, differing primarily in substituents on the phenylamino-oxoethyl side chain and the benzamide moiety. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (this work) 2-chlorobenzyl C₂₀H₁₆ClFN₅O₃S 476.9* Chlorine enhances lipophilicity; fluorine stabilizes benzamide
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide 2-methoxyphenyl C₂₀H₁₇FN₅O₄S 458.4 Methoxy group increases polarity and hydrogen-bonding capacity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide 3-nitrophenyl C₁₉H₁₅FN₆O₅S 458.4 Nitro group introduces strong electron-withdrawing effects

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The 2-chlorobenzyl group in the target compound provides moderate electron-withdrawing character compared to the strongly electron-withdrawing nitro group in and the electron-donating methoxy group in .

Pharmacological and Biochemical Comparisons

Property Target Compound (2-chlorobenzyl) 2-Methoxyphenyl Analog 3-Nitrophenyl Analog
Enzymatic Inhibition Predicted moderate activity Likely reduced potency due to polarity High potency (nitro enhances target engagement)
Solubility Low (chlorine increases logP) Moderate (methoxy improves aqueous solubility) Very low (nitro reduces solubility)
Metabolic Stability High (halogens resist oxidation) Moderate (methoxy may undergo demethylation) Low (nitro prone to reduction)

Hypothetical Mechanism : The 4-fluorobenzamide group likely interacts with kinase ATP-binding pockets, while the 2-chlorobenzyl side chain may occupy hydrophobic subpockets, as seen in related kinase inhibitors .

Biological Activity

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrimidine core with a fluorobenzamide substituent and a chlorobenzyl moiety. Its molecular formula is C18H19ClFN5O2SC_{18}H_{19}ClFN_5O_2S, and it has a molecular weight of approximately 397.89 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication processes, particularly in adenovirus infections. It demonstrates promising selectivity indexes, indicating low toxicity to host cells while effectively targeting viral components .
  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The dihydropyrimidine structure is known for its role in modulating cell cycle dynamics and apoptosis pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives related to this compound. Key findings include:

Table 1: Biological Activity Summary

Activity Mechanism Reference
AntiviralInhibits adenovirus replication
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionTargets metabolic enzymes

Case Studies

  • Adenovirus Inhibition : A study evaluated several derivatives of similar compounds against human adenovirus (HAdV). Compounds demonstrated IC50 values in the low micromolar range, suggesting strong antiviral potential .
  • Cancer Cell Line Studies : Research on structurally related compounds indicated significant cytotoxicity against various cancer cell lines, with some derivatives showing selectivity towards specific cancer types, enhancing their therapeutic index .
  • Metabolic Pathway Modulation : Investigations into the enzyme inhibition properties revealed that certain derivatives could effectively modulate metabolic pathways, which could lead to novel treatments for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, amidation steps involving 2-chlorobenzylamine derivatives are sensitive to pH and require anhydrous conditions to avoid hydrolysis of the thioether intermediate . Purity can be assessed via HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect byproducts .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be systematically applied to characterize its structural features?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the pyrimidinone core (e.g., NH at δ 10-12 ppm, aromatic protons in the 4-fluorobenzamide moiety at δ 7.2-8.0 ppm) .
  • FTIR : Confirm the presence of amide I (C=O stretch at ~1650 cm<sup>-1</sup>) and thioether (C-S stretch at ~650 cm<sup>-1</sup>) .
  • UV-Vis : Monitor π→π* transitions in the pyrimidinone ring (~270 nm) .

Q. What in vitro assays are recommended for initial biological screening (e.g., enzyme inhibition or antimicrobial activity)?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric assays to test inhibition of target enzymes (e.g., bacterial PPTases, which are critical for fatty acid biosynthesis) at varying concentrations (1–100 µM) .
  • Antimicrobial Screening : Employ microdilution assays (MIC/MBC) against Gram-positive/negative strains, with controls for solvent interference .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions in the pyrimidinone core .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., Factor Xa or bacterial PPTases), prioritizing derivatives with lower binding energies (<-8 kcal/mol) .
  • ICReDD Workflow : Integrate quantum chemical reaction path searches with experimental feedback to refine synthetic routes .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Protease Stability Tests : Assess compound degradation in serum-containing media to explain discrepancies in cell-based vs. cell-free assays .
  • Cross-Lab Validation : Replicate experiments using shared protocols (e.g., Pharmacopeial Forum guidelines for enzyme assays) .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) improve reaction scalability and process control?

  • Methodological Answer :

  • Reactor Simulation : Model heat/mass transfer in batch reactors to optimize stirring rates and cooling profiles for exothermic amidation steps .
  • Machine Learning : Train algorithms on historical yield data to predict optimal solvent ratios (e.g., DMF vs. THF) and catalyst loadings .
  • Real-Time Monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to track reaction progress and adjust parameters dynamically .

Q. What pharmacokinetic challenges arise from its structural features, and how can they be addressed?

  • Methodological Answer :

  • Lipophilicity : The 4-fluorobenzamide and chlorobenzyl groups increase logP, risking poor aqueous solubility. Use salt formation (e.g., hydrochloride) or nanoformulation to enhance bioavailability .
  • Metabolic Stability : Identify vulnerable sites (e.g., thioether linkage) via liver microsome assays. Introduce methyl groups or fluorine atoms to block oxidative metabolism .

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